1-(2-Chloro-4-fluorophenyl)cyclopropanecarboxylic acid

Description

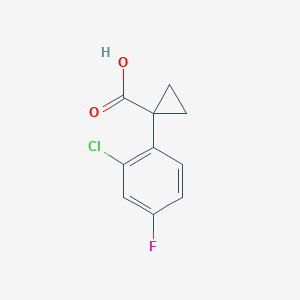

1-(2-Chloro-4-fluorophenyl)cyclopropanecarboxylic acid (CAS: 920501-50-4) is a cyclopropane-substituted aromatic carboxylic acid with the molecular formula C₁₀H₈ClFO₂ and a molecular weight of 214.62 g/mol . The compound features a cyclopropane ring directly bonded to a phenyl group substituted with chlorine at the ortho-position (C2) and fluorine at the para-position (C4). The compound is commercially available for research use, with pricing starting at $720 per gram (1g scale) .

Properties

IUPAC Name |

1-(2-chloro-4-fluorophenyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClFO2/c11-8-5-6(12)1-2-7(8)10(3-4-10)9(13)14/h1-2,5H,3-4H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYWPMSAPKNLVFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=C(C=C(C=C2)F)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50727513 | |

| Record name | 1-(2-Chloro-4-fluorophenyl)cyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50727513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

920501-50-4 | |

| Record name | 1-(2-Chloro-4-fluorophenyl)cyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50727513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1-(2-Chloro-4-fluorophenyl)cyclopropanecarboxylic acid typically involves the following steps:

Cyclopropanation: The cyclopropane ring is introduced through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.

Substitution Reactions: The phenyl ring is functionalized with chlorine and fluorine atoms through electrophilic aromatic substitution reactions.

Carboxylation: The carboxylic acid group is introduced via carboxylation reactions, such as the Grignard reaction followed by oxidation.

Industrial production methods may involve optimized reaction conditions, including the use of high-pressure reactors and continuous flow systems to enhance yield and purity.

Chemical Reactions Analysis

1-(2-Chloro-4-fluorophenyl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.

Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(2-Chloro-4-fluorophenyl)cyclopropanecarboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-4-fluorophenyl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Table 1: Comparison of Halogen-Substituted Cyclopropanecarboxylic Acids

Key Observations :

- Halogen Effects : Fluorine’s electronegativity and smaller atomic radius compared to chlorine may enhance metabolic stability in mixed-halogen compounds like the target .

- Synthetic Challenges : Electron-withdrawing groups (e.g., 3,4-dichloro) reduce reaction yields, as seen in 1-(3,4-dichlorophenyl)cyclopropanecarboxylic acid (64% yield) .

Cycloalkane Ring Variations

Replacing the cyclopropane ring with larger cycloalkanes alters physicochemical properties:

Table 2: Cycloalkane Carboxylic Acid Derivatives

Key Observations :

- Ring Strain : Cyclopropane’s inherent strain may enhance reactivity in synthetic pathways compared to cyclobutane derivatives .

- Thermal Stability : Cyclobutane derivatives (e.g., 1-(4-chlorophenyl)-cyclobutanecarboxylic acid) exhibit defined melting points, suggesting higher crystalline stability .

Functional Group Modifications

Replacing the carboxylic acid group with nitriles or esters impacts polarity and bioavailability:

Biological Activity

1-(2-Chloro-4-fluorophenyl)cyclopropanecarboxylic acid, with the CAS number 920501-50-4, is a compound of significant interest in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclopropane ring attached to a carboxylic acid functional group and a substituted phenyl group. The presence of chlorine and fluorine atoms on the phenyl ring contributes to its unique biological properties.

Research indicates that this compound may interact with various biological targets, including enzymes and receptors. Its mechanism of action can be summarized as follows:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting lipid metabolism and inflammatory responses.

- Receptor Modulation : It may act as a modulator for certain receptors, influencing cellular signaling pathways related to pain and inflammation.

Antiinflammatory Properties

Several studies have reported the anti-inflammatory effects of this compound. For instance:

- In vitro Studies : The compound demonstrated significant inhibition of pro-inflammatory cytokines in cultured macrophages, suggesting its potential use in treating inflammatory diseases.

- Animal Models : In rodent models of arthritis, administration of the compound resulted in reduced swelling and pain, indicating its therapeutic potential in chronic inflammatory conditions.

Analgesic Effects

The analgesic properties have also been investigated:

- Pain Models : In formalin-induced pain models, the compound exhibited dose-dependent analgesic effects, comparable to established non-steroidal anti-inflammatory drugs (NSAIDs).

Summary of Biological Activities

Case Studies

-

Case Study on Inflammation :

A study involving the administration of this compound in a rat model showed a marked reduction in paw edema compared to controls. Histological analysis revealed decreased infiltration of inflammatory cells. -

Case Study on Pain Relief :

Another study assessed the compound's efficacy in neuropathic pain models. Results indicated significant analgesic effects at various doses, supporting its potential as an alternative to traditional pain management therapies.

Q & A

Q. What are the key considerations for synthesizing 1-(2-Chloro-4-fluorophenyl)cyclopropanecarboxylic acid?

Synthesis requires careful optimization of cyclopropanation reactions. For example, cyclopropane ring formation can be achieved via [2+1] cycloaddition using dihalocarbenes or transition-metal-catalyzed methods. Reaction parameters such as temperature (e.g., maintaining 40–60°C to avoid side reactions), solvent polarity (e.g., DCM or THF), and stoichiometric control of halogenated precursors (e.g., 2-chloro-4-fluorobenzene derivatives) are critical . Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity.

Q. How can the compound be characterized using spectroscopic and chromatographic methods?

- NMR : - and -NMR are essential for confirming substituent positions. The cyclopropane ring protons typically appear as multiplets between δ 1.5–2.5 ppm, while aromatic protons (2-chloro-4-fluorophenyl) show splitting patterns consistent with meta/para substitution .

- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% formic acid) coupled with high-resolution mass spectrometry validates molecular weight (calculated: 214.68 g/mol) and purity (>98%) .

- FT-IR : Carboxylic acid O-H stretches (~2500–3000 cm) and C=O stretches (~1700 cm) confirm functional groups .

Q. What are the thermal stability and storage requirements for this compound?

Based on structurally similar analogs (e.g., 1-(4-chlorophenyl)cyclopropanecarboxylic acid, mp 150–152°C ), the compound is stable at room temperature but should be stored in airtight containers under inert gas (N) to prevent hydrolysis of the cyclopropane ring. Differential Scanning Calorimetry (DSC) can determine exact melting points and decomposition thresholds .

Advanced Research Questions

Q. How do substituent positions (2-chloro vs. 4-fluoro) influence electronic and steric effects in reactions?

Computational studies (DFT) reveal that the electron-withdrawing chloro group at the 2-position increases the electrophilicity of the adjacent carbon, while the 4-fluoro substituent enhances ring planarity, affecting π-π stacking in supramolecular assemblies . Experimentally, Hammett constants (σ=0.37 for Cl, σ=0.06 for F) predict reaction rates in nucleophilic acyl substitutions .

Q. How can contradictions in reported physical properties (e.g., melting points) be resolved?

Discrepancies often arise from polymorphic forms or impurities. For example, if melting points vary by >5°C, repeat synthesis with strict anhydrous conditions and characterize via X-ray crystallography to identify polymorphs. Cross-validate using DSC and thermogravimetric analysis (TGA) .

Q. What strategies optimize enantioselective synthesis of the cyclopropane ring?

Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Rh(OAc)) can control stereochemistry. For instance, trans-cyclopropane isomers are favored in reactions with bulky ligands, as seen in related difluorophenyl analogs . Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.